molecular formula C11H12FNO2 B1439852 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047654-46-5

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1439852
CAS No.: 1047654-46-5
M. Wt: 209.22 g/mol
InChI Key: YVTADGCUSGBFIQ-UHFFFAOYSA-N
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Description

“4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the IUPAC name (3R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)-3-pyrrolidinecarboxylic acid . It has a molecular weight of 309.34 . The compound is a white to off-white powder .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method has been used to synthesize 5-methylpyrrolidine-3-carboxylic acid with 97% ee in two steps .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It should be stored at 0-8°C .

Scientific Research Applications

2-FPA has a variety of applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as 2-fluoropyridine and 2-fluoropiperidine. It has also been used as a ligand in transition metal catalyzed reactions, and as an inhibitor of enzymes, such as the enzyme acetylcholinesterase. Additionally, it has been used as a tool to study the mechanism of action of drugs and as a probe to study the structure and function of proteins.

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-FPA has a variety of advantages and limitations for lab experiments. One of the main advantages is that it is relatively non-toxic, making it safe to use in lab experiments. Additionally, it is relatively easy to synthesize, making it an ideal compound for use in a variety of experiments. On the other hand, it is relatively expensive, making it difficult to use in large-scale experiments. Additionally, it has a relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for research on 2-FPA. One potential direction is to further study its mechanism of action in order to better understand its effects on the body. Additionally, further research could be done to explore its potential applications in the medical field, such as as an inhibitor of enzymes or as a tool to study the mechanism of action of drugs. Additionally, further research could be done to explore its potential applications in the field of materials science, such as as a ligand in transition metal catalyzed reactions or as a reagent for the synthesis of other compounds. Finally, further research could be done to explore its potential applications in the field of energy storage, such as as an electrolyte or as a fuel cell catalyst.

Biochemical Analysis

Biochemical Properties

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The fluorophenyl group can enhance the binding affinity of the compound to specific enzymes, potentially leading to enzyme inhibition or activation. For instance, it has been observed to interact with enzymes involved in the detoxification and clearance of foreign substances from the body .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of various cell types, including immune cells and cancer cells. By modulating signaling pathways, it can alter the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorophenyl group enhances its binding affinity to target proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular function and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, which are important considerations for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues. The fluorophenyl group can enhance its ability to cross cell membranes and reach target sites within the body .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTADGCUSGBFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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